Bienvenue dans la boutique en ligne BenchChem!

N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Medicinal chemistry Lead optimization Ligand efficiency metrics

N-(5-Methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034450-93-4, molecular weight 246.27 g/mol) is a synthetic small molecule that combines a 5-methylisoxazole ring with a partially saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core via a carboxamide linker. This compound belongs to the broader 5-isoxazolyl-benzimidazole chemical class, which has been validated through crystallographic studies as an acetyl-lysine mimetic scaffold capable of engaging bromodomain reader modules, including the BET family (BRD2, BRD4) and the CBP/p300 bromodomains.

Molecular Formula C12H14N4O2
Molecular Weight 246.27
CAS No. 2034450-93-4
Cat. No. B2439940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034450-93-4
Molecular FormulaC12H14N4O2
Molecular Weight246.27
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2CCC3=C(C2)NC=N3
InChIInChI=1S/C12H14N4O2/c1-7-4-11(16-18-7)15-12(17)8-2-3-9-10(5-8)14-6-13-9/h4,6,8H,2-3,5H2,1H3,(H,13,14)(H,15,16,17)
InChIKeyKHUMIGJYBCTYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034450-93-4): Chemical Identity, Scaffold Class, and Research-Grade Procurement Profile


N-(5-Methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034450-93-4, molecular weight 246.27 g/mol) is a synthetic small molecule that combines a 5-methylisoxazole ring with a partially saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core via a carboxamide linker . This compound belongs to the broader 5-isoxazolyl-benzimidazole chemical class, which has been validated through crystallographic studies as an acetyl-lysine mimetic scaffold capable of engaging bromodomain reader modules, including the BET family (BRD2, BRD4) and the CBP/p300 bromodomains [1]. The tetrahydro modification distinguishes this compound from fully aromatic benzimidazole analogs by introducing a three-dimensional, non-planar topology that reduces ring planarity and alters physicochemical properties such as lipophilicity and solubility [2]. Currently available through research chemical suppliers, this compound is intended exclusively for laboratory research use and is positioned as a building block for structure–activity relationship (SAR) exploration and chemical probe development.

Why N-(5-Methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Cannot Be Replaced by Generic Isoxazolyl-Benzimidazole Analogs


Isoxazolyl-benzimidazole compounds are not interchangeable because subtle structural variations within this scaffold profoundly alter bromodomain selectivity profiles and physicochemical properties. The fully aromatic 5-isoxazolyl-benzimidazole series has been shown to yield compounds with divergent selectivity for CBP/p300 versus BET bromodomains depending on aryl substitution patterns and conformational constraints—differences of 40-fold to over 100-fold in selectivity have been documented [1]. The target compound incorporates a 4,5,6,7-tetrahydro modification that reduces aromatic ring planarity, which has been associated with altered solubility, metabolic stability, and binding geometry compared to planar benzimidazole analogs [2]. Furthermore, replacement of the 3,5-dimethylisoxazole moiety (common in BET inhibitors) with a 5-methylisoxazol-3-yl group shifts the hydrogen-bonding pharmacophore and steric profile at the acetyl-lysine recognition site, as evidenced by crystal structures showing that the isoxazole ring orientation dictates binding mode selection between CBP and BRD4 bromodomains [1]. Generic substitution without quantitative comparative data therefore risks loss of target selectivity, altered cellular permeability, and unpredictable off-target pharmacology.

N-(5-Methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Molecular Weight and Ligand Efficiency Differentiation Versus 2-Methyl Analog and Clinical-Stage Inobrodib

The target compound possesses a molecular weight of 246.27 g/mol, which is 14.03 g/mol lower than its closest cataloged analog, 2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034253-64-8, MW = 260.30 g/mol), due to the absence of a methyl substituent at the benzimidazole 2-position . This lower molecular weight provides a measurable advantage in ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) should target binding affinity be comparable. More significantly, the target compound is substantially smaller than the clinical-stage CBP/p300 inhibitor inobrodib (CCS1477, CAS 2222941-37-7, MW = 551.6 g/mol), which carries extensive substituents including a difluorophenyl group, a methoxycyclohexyl group, and a piperidinone ring . The 305.3 g/mol mass reduction positions the target compound as a minimal pharmacophore scaffold suitable for fragment-based drug discovery or early-stage SAR exploration where maximizing ligand efficiency and minimizing molecular complexity are prioritized over absolute potency.

Medicinal chemistry Lead optimization Ligand efficiency metrics

Scaffold Topology Differentiation: Partially Saturated 4,5,6,7-Tetrahydro Core Versus Fully Aromatic 5-Isoxazolyl-Benzimidazole BET Inhibitors

The distinguishing structural feature of the target compound is its 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, in which the benzene ring of the benzimidazole is partially saturated. This contrasts with the fully aromatic 1H-benzo[d]imidazole scaffold found in published 5-isoxazolyl-benzimidazole BET inhibitors such as SGC-CBP30 and the Hay et al. compound series (PDB: 4GPJ) [1]. The tetrahydro modification introduces sp³ hybridized carbon centers that disrupt ring planarity, generating a three-dimensional topology that can alter the compound's binding pose within the acetyl-lysine recognition pocket . Crystal structures of related aromatic 5-isoxazolyl-benzimidazoles bound to BRD4(1) (PDB 4GPJ) reveal that the isoxazole oxygen and benzimidazole NH form a conserved hydrogen-bond network with Asn140 and the crystallographic water network; the tetrahydro modification may reorient this geometry, potentially enabling differential selectivity between BRD4 and CBP bromodomains [1]. Published SAR demonstrates that conformational restriction is a validated strategy for tuning selectivity within this scaffold class—the J. Am. Chem. Soc. 2014 study achieved 40-fold CBP/BRD4 selectivity through constrained analogs [2].

Structural biology Conformational analysis Bromodomain inhibitors

Isoxazole Substitution Pattern Differentiation: 5-Methylisoxazol-3-yl Versus 3,5-Dimethylisoxazole Pharmacophore in BET Bromodomain Engagement

The target compound employs a 5-methylisoxazol-3-yl moiety linked via the isoxazole 3-position to the carboxamide, whereas the majority of published BET bromodomain inhibitors (e.g., SGC-CBP30, PF-CBP1, ISOX DUAL, GS-5829) utilize a 3,5-dimethylisoxazole moiety linked via the 4-position [1]. This difference in connectivity fundamentally alters the vectors by which the scaffold presents its hydrogen-bond acceptor (isoxazole oxygen) and the methyl substituent to the bromodomain acetyl-lysine binding pocket. In the 3,5-dimethylisoxazole series, both methyl groups contribute to hydrophobic packing, and the 4-position attachment has been crystallographically validated as the acetyl-lysine mimetic orientation (PDB 4GPJ) [2]. The 5-methylisoxazol-3-yl connectivity in the target compound may engage the bromodomain through a distinct binding mode, analogous to the flipped orientation observed between CBP and BRD4 complexes where the isoxazole–benzimidazole dihedral angle rotates by approximately 170° [3]. Published IC50 values for comparator compounds provide quantitative context: the most potent FLT3 inhibitor in the 5-methylisoxazole-4-carboxamide series achieved IC50 = 495 nM [4]; SGC-CBP30 shows Kd = 21 nM for CBP with 40-fold selectivity over BRD4(1) [3]; PF-CBP1 displays IC50 = 125 nM for CBP and 363 nM for p300 [5]. Target engagement data for the specific target compound remains to be published.

Epigenetics Bromodomain inhibition Acetyl-lysine mimetics

Hydrogen Bond Donor/Acceptor Profile and Physicochemical Differentiation for Permeability Optimization

The target compound contains 2 hydrogen bond donors (benzimidazole NH and carboxamide NH) and 4 hydrogen bond acceptors (isoxazole O, isoxazole N, benzimidazole N, carboxamide C=O), yielding a HBD/HBA ratio of 0.5. This profile differs from the 2-methyl analog (CAS 2034253-64-8, same HBD/HBA count but higher MW) and from clinical-stage inobrodib (CCS1477, HBD = 0, HBA = 8) [1]. The calculated partition coefficient (cLogP) for the core scaffold 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid is approximately 1.40 ; amidation with 5-methylisoxazol-3-amine is expected to increase lipophilicity moderately, yielding an estimated cLogP in the range of 1.5–2.5, which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five. By comparison, inobrodib (cLogP ≈ 4.0) and PF-CBP1 (cLogP ≈ 4.5) are significantly more lipophilic, which can correlate with higher metabolic clearance and increased off-target binding [2]. The tetrahydro modification has been noted to improve solubility compared to fully aromatic benzimidazole analogs [3].

ADME optimization Physicochemical profiling Drug-likeness

Optimal Research and Procurement Application Scenarios for N-(5-Methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Bromodomain Probe Development Requiring Minimal Pharmacophore with Ligand Efficiency Headroom

The compound's low molecular weight (246.27 g/mol) and preserved isoxazolyl-benzimidazole hydrogen-bonding pharmacophore make it an ideal starting fragment for bromodomain chemical probe development. Its MW is 55% lower than the clinical candidate inobrodib (CCS1477), providing substantial room for iterative chemical elaboration while maintaining drug-like physicochemical properties. Researchers developing CBP/p300 or BET bromodomain inhibitors can use this scaffold to systematically explore vectors emerging from the tetrahydro ring and the isoxazole 5-position, with each added heavy atom contributing measurable improvements in binding affinity that can be tracked through ligand efficiency indices. The distinct 5-methylisoxazol-3-yl connectivity offers an underexplored vector for achieving selectivity between BRD4 and CBP bromodomains, which has been a central challenge in the field [1].

Structure-Activity Relationship (SAR) Exploration of Tetrahydrobenzimidazole-Containing Kinase or Bromodomain Inhibitor Libraries

The partially saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core represents a scaffold topology that is underrepresented in published bromodomain inhibitor literature, which is dominated by fully aromatic benzimidazoles. The introduction of sp³ character (Fsp³ increase of approximately +0.25 vs. aromatic analogs) is associated with improved clinical candidate success rates and enhanced solubility. Medicinal chemistry teams constructing focused libraries around isoxazole-containing epigenetic probes can use this compound as a reference standard for evaluating how tetrahydro saturation affects target engagement, cellular permeability, and metabolic stability compared to aromatic matched-pair analogs [2]. The two hydrogen bond donors (benzimidazole NH and carboxamide NH) also provide synthetic handles for prodrug strategies or for assessing the impact of NH methylation on bromodomain binding.

Biochemical Assay Development and Bromodomain Binding Mode Deconvolution Studies

The compound's distinct isoxazole connectivity (3-position attachment vs. the canonical 4-position in 3,5-dimethylisoxazole inhibitors) makes it a valuable tool compound for biochemical assay development aimed at deconvoluting bromodomain binding modes. Crystallographic studies of related 5-isoxazolyl-benzimidazoles have revealed that the isoxazole–benzimidazole dihedral angle can rotate by approximately 170° depending on whether the compound is bound to CBP or BRD4 [3]. This compound can serve as a probe to determine whether the 5-methylisoxazol-3-yl pharmacophore preferentially stabilizes one binding mode over the other, informing the rational design of paralog-selective inhibitors. Thermal shift assays (e.g., differential scanning fluorimetry) and ITC measurements comparing this compound's binding thermodynamics against 3,5-dimethylisoxazole analogs would provide quantitative insights into the energetic contributions of the distinct isoxazole substitution pattern.

Reference Compound for Physicochemical Benchmarking in Epigenetic Probe Discovery Programs

With an estimated cLogP (1.5–2.5) substantially lower than clinical-stage CBP/p300 inhibitors such as inobrodib (cLogP ≈ 4.0) and PF-CBP1 (cLogP ≈ 4.5), this compound provides a useful lower-lipophilicity reference point for ADME benchmarking in epigenetic probe discovery [4]. Pharmaceutical development teams can use it to establish baseline solubility, permeability, and metabolic stability values for the tetrahydrobenzimidazole-isoxazole chemotype, against which more elaborated analogs can be compared. The compound's favorable physicochemical profile—low MW, moderate lipophilicity, and adequate HBD count—positions it as a tool for investigating the relationship between scaffold saturation and developability parameters in bromodomain-targeting chemical series.

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.